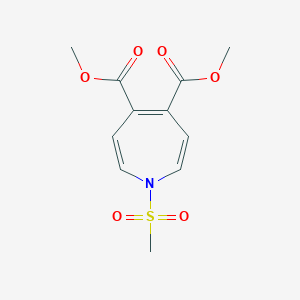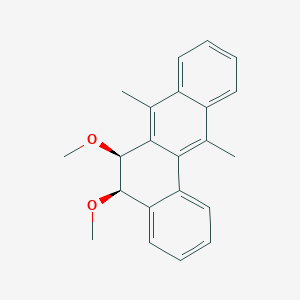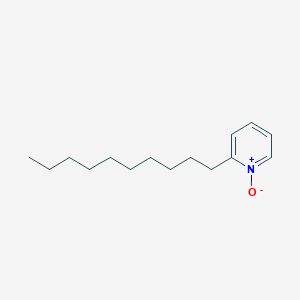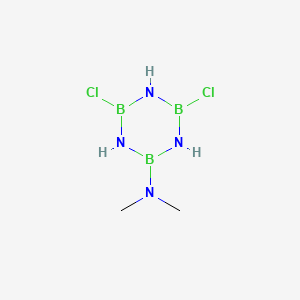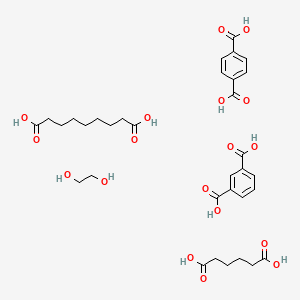
Benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “Benzene-1,3-dicarboxylic acid; ethane-1,2-diol; hexanedioic acid; nonanedioic acid; terephthalic acid” is a complex mixture of several important organic compounds. Each of these components has unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
準備方法
Benzene-1,3-dicarboxylic acid: Industrially, it is produced by the catalytic oxidation of meta-xylene with oxygen in the presence of acetic acid .
Ethane-1,2-diol: The process involves the oxidation of ethylene to ethylene oxide, followed by hydration to ethylene glycol . This reaction can be catalyzed by either acids or bases and typically occurs at elevated temperatures .
Hexanedioic acid: . This process is widely used in the production of nylon.
Nonanedioic acid: . This method involves the cleavage of the double bond in oleic acid, resulting in the formation of nonanedioic acid.
Terephthalic acid: Terephthalic acid is synthesized through the catalytic oxidation of para-xylene with oxygen in the presence of acetic acid and a cobalt-manganese catalyst . This process is widely used in the production of polyethylene terephthalate (PET).
化学反応の分析
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents used in these reactions include alcohols, amines, and acids. Major products formed include esters, amides, and anhydrides.
Ethane-1,2-diol: Ethane-1,2-diol can undergo oxidation to form glycolic acid and oxalic acid . It also reacts with carboxylic acids to form esters and with aldehydes or ketones to form acetals .
Hexanedioic acid: Hexanedioic acid can undergo reactions such as esterification, amidation, and polymerization . It is commonly used in the production of nylon through a polycondensation reaction with hexamethylenediamine.
Nonanedioic acid: Nonanedioic acid undergoes reactions similar to other dicarboxylic acids, including esterification and amidation . It is also used in the production of plasticizers and lubricants.
Terephthalic acid: Terephthalic acid is primarily used in polymerization reactions to produce polyethylene terephthalate (PET) . It can also undergo esterification and amidation reactions.
科学的研究の応用
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, resins, and coatings . It is also used as a ligand in coordination chemistry to synthesize metal-organic frameworks .
Ethane-1,2-diol: Ethane-1,2-diol is widely used as an antifreeze and coolant in automotive applications . It is also used in the production of polyester fibers and resins . Additionally, it serves as a cryoprotectant in biological research .
Hexanedioic acid: Hexanedioic acid is primarily used in the production of nylon-6,6 . It is also used in the manufacture of polyurethane foams, plasticizers, and lubricants .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and resins .
Terephthalic acid: Terephthalic acid is mainly used in the production of polyethylene terephthalate (PET), which is used to make plastic bottles and fibers . It is also used in the manufacture of polyester resins .
作用機序
The mechanism of action of these compounds varies depending on their specific applications. For example, benzene-1,3-dicarboxylic acid acts as a ligand in coordination chemistry, forming stable complexes with metal ions . Ethane-1,2-diol acts as a cryoprotectant by preventing the formation of ice crystals in biological tissues . Hexanedioic acid and terephthalic acid undergo polycondensation reactions to form polymers such as nylon and PET .
類似化合物との比較
Benzene-1,3-dicarboxylic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,4-dicarboxylic acid (terephthalic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers and resins .
Ethane-1,2-diol: Similar compounds include propylene glycol and diethylene glycol . Ethane-1,2-diol is unique in its widespread use as an antifreeze and coolant .
Hexanedioic acid: Similar compounds include butanedioic acid (succinic acid) and pentanedioic acid (glutaric acid) . Hexanedioic acid is unique in its use in the production of nylon-6,6 .
Nonanedioic acid: Similar compounds include octanedioic acid (suberic acid) and decanedioic acid (sebacic acid) . Nonanedioic acid is unique in its applications in the production of plasticizers and lubricants .
Terephthalic acid: Similar compounds include benzene-1,2-dicarboxylic acid (phthalic acid) and benzene-1,3-dicarboxylic acid (isophthalic acid) . Terephthalic acid is unique in its use in the production of polyethylene terephthalate (PET) .
特性
CAS番号 |
54688-53-8 |
|---|---|
分子式 |
C33H44O18 |
分子量 |
728.7 g/mol |
IUPAC名 |
benzene-1,3-dicarboxylic acid;ethane-1,2-diol;hexanedioic acid;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C6H10O4.C2H6O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;3-1-2-4/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);3-4H,1-2H2 |
InChIキー |
JNYLOJSDQHXPLI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCC(=O)O)CC(=O)O.C(CO)O |
関連するCAS |
54688-53-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


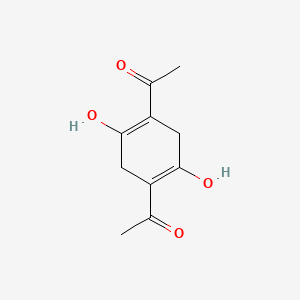
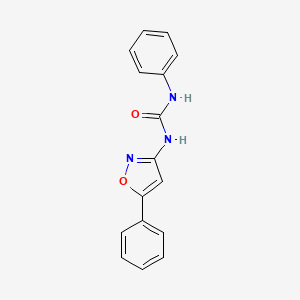
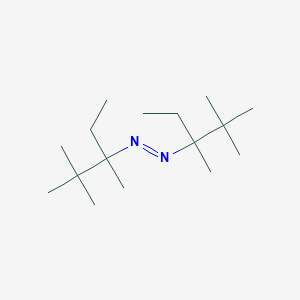
![4a,7b,9-Trihydroxy-1,3-bis(hydroxymethyl)-1,6,8-trimethyl-5-oxo-1,1a,1b,4,4a,5,7a,7b,8,9-decahydro-9ah-cyclopropa[3,4]benzo[1,2-e]azulen-9a-yl acetate](/img/structure/B14647331.png)
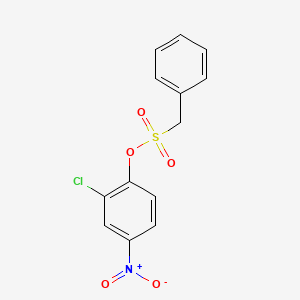
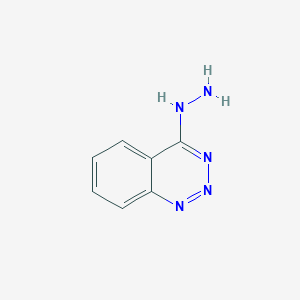
![3-Ethenylbicyclo[1.1.0]butane-1-carbonitrile](/img/structure/B14647356.png)
![Benzenemethanol, 5-chloro-2-[(4-fluorophenyl)thio]-](/img/structure/B14647363.png)
![N-Propan-2-yl-N'-[5-(propan-2-yl)-1,2-oxazol-3-yl]urea](/img/structure/B14647371.png)
